molecular formula C11H11F5N2 B12075610 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline

4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B12075610
M. Wt: 266.21 g/mol
InChI Key: HGYJSKLYAZHQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the following structure:

C11H10F5N\text{C}_{11}\text{H}_10\text{F}_5\text{N} C11​H1​0F5​N

This compound belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. The presence of fluorine atoms in the pyrrolidine ring and the trifluoromethyl group adds unique properties to this compound.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline. One common method involves the reaction of 3,3-difluoropyrrolidine with 2-(trifluoromethyl)aniline under suitable conditions. The reaction typically proceeds via nucleophilic substitution.

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are proprietary and may not be widely disclosed.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution: As mentioned earlier, the synthesis of this compound involves nucleophilic substitution. The amino group of 2-(trifluoromethyl)aniline attacks the electrophilic carbon of 3,3-difluoropyrrolidine.

    Aromatic Substitution: The compound’s aromatic ring can undergo substitution reactions, such as electrophilic aromatic substitution (e.g., halogenation, nitration).

Common Reagents and Conditions::
  • 3,3-Difluoropyrrolidine
  • 2-(Trifluoromethyl)aniline
  • Base or Acid Catalysts

Major Products:: The major product of the nucleophilic substitution reaction is 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline itself.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicinal Chemistry : Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
  • Agrochemicals : It may serve as a building block for designing new pesticides or herbicides.
  • Materials Science : Its fluorinated groups contribute to material properties, making it useful in polymer chemistry.

Mechanism of Action

The exact mechanism of action depends on its specific application. For potential drugs, it could involve interactions with molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.

Comparison with Similar Compounds

While I don’t have information on similar compounds specific to this one, it’s essential to compare its properties, reactivity, and applications with related anilines and fluorinated compounds.

Properties

Molecular Formula

C11H11F5N2

Molecular Weight

266.21 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)7-1-2-9(17)8(5-7)11(14,15)16/h1-2,5H,3-4,6,17H2

InChI Key

HGYJSKLYAZHQTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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